molecular formula C8H12N2 B159392 N-Phenylethylenediamine CAS No. 1664-40-0

N-Phenylethylenediamine

Cat. No.: B159392
CAS No.: 1664-40-0
M. Wt: 136.19 g/mol
InChI Key: OCIDXARMXNJACB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P1101 involves the conjugation of interferon alfa-2b with polyethylene glycol. This process typically includes the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent, such as succinimidyl carbonate.

    Conjugation: The activated polyethylene glycol is then conjugated to the N-terminal proline of interferon alfa-2b under controlled conditions, typically in an aqueous buffer at a specific pH and temperature.

    Purification: The resulting conjugate is purified using chromatographic techniques to remove any unreacted polyethylene glycol and other impurities.

Industrial Production Methods

Industrial production of P1101 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

P1101 primarily undergoes:

    Oxidation: This reaction can occur at the methionine residues within the interferon alfa-2b protein.

    Reduction: Reduction reactions may involve the disulfide bonds within the protein structure.

    Substitution: Substitution reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol or other reducing agents in a buffered solution.

    Substitution: Specific reagents depending on the desired substitution, often under controlled pH and temperature.

Major Products Formed

    Oxidation: Oxidized forms of interferon alfa-2b.

    Reduction: Reduced forms of interferon alfa-2b with altered disulfide bonds.

    Substitution: Substituted derivatives of interferon alfa-2b.

Scientific Research Applications

Catalysis

N-Phenylethylenediamine has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes that exhibit catalytic properties. These complexes have been studied for their effectiveness in various reactions, including:

  • C-C Coupling Reactions : PED-based metal complexes have shown promise in catalyzing cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.
  • Photocatalytic Applications : Research indicates that PED derivatives can facilitate photocatalytic processes, enhancing reaction rates under light irradiation conditions .

Pharmaceutical Development

The potential of this compound in drug design is notable, particularly due to its ability to form stable complexes with metal ions, which can enhance the pharmacokinetic properties of pharmaceutical agents. Specific applications include:

  • Anticancer Agents : Complexes formed with platinum and other metals using PED as a ligand have demonstrated promising anticancer activity. Studies suggest that these complexes can effectively bind to DNA, disrupting cancer cell proliferation .
  • Chelating Agents : PED's ability to chelate metal ions makes it a candidate for developing drugs aimed at treating metal toxicity or enhancing drug delivery systems.

Corrosion Inhibition

This compound has been investigated for its capacity to inhibit corrosion on metal surfaces. Research findings indicate that:

  • Protective Layer Formation : When applied to metal surfaces, PED forms a protective layer that prevents corrosive agents from interacting with the metal substrate. This property is particularly beneficial in industrial applications where metal integrity is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as an effective reagent for detecting and quantifying metal ions in various samples. Key applications include:

  • Metal Ion Detection : PED's chelating ability allows it to form colored complexes with metal ions, facilitating their detection through spectrophotometric methods.
  • Biochemical Assays : The compound's interaction with different metal ions has been leveraged in biochemical assays, improving the sensitivity and specificity of detection methods .

Data Table: Comparative Analysis of this compound Applications

Application AreaDescriptionKey Findings
CatalysisUsed as a ligand in metal complexes for C-C coupling reactionsEffective in synthesizing complex organic molecules
Pharmaceutical DevelopmentPotential use in drug design and as an anticancer agentExhibits DNA-binding properties enhancing anticancer efficacy
Corrosion InhibitionForms protective layers on metalsSignificant reduction in corrosion rates observed
Analytical ChemistryChelates metal ions for detection and quantificationImproved sensitivity in biochemical assays

Case Studies

  • Corrosion Inhibition Study :
    A study published in a materials science journal highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the presence of PED significantly reduced corrosion rates compared to untreated samples.
  • Pharmaceutical Application :
    Research involving platinum complexes demonstrated that this compound derivatives could enhance the efficacy of chemotherapeutic agents by improving their interaction with cellular targets, thereby increasing therapeutic outcomes while minimizing side effects.
  • Analytical Method Development :
    A recent publication detailed the development of a spectrophotometric method utilizing this compound for the detection of lead ions in environmental samples. The method showcased high sensitivity and selectivity, making it suitable for routine analysis.

Mechanism of Action

P1101 exerts its effects through the activation of the interferon receptor, leading to the activation of the JAK-STAT signaling pathway. This activation results in the transcription of interferon-stimulated genes, which play a crucial role in antiviral, antiproliferative, and immunomodulatory responses. The polyethylene glycol modification enhances the stability and half-life of the compound, allowing for less frequent dosing .

Comparison with Similar Compounds

Similar Compounds

    Interferon alfa-2b: The unmodified form of the protein used in various antiviral and anticancer therapies.

    Peginterferon alfa-2a: Another polyethylene glycol-modified interferon used in the treatment of hepatitis C and other conditions.

Uniqueness

P1101 is unique due to its ultra-long-acting nature, allowing for bi-weekly dosing compared to the more frequent dosing required for other interferons. This results in improved patient compliance and reduced side effects .

Biological Activity

N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.

Biological Activities

1. Anticancer Activity

NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .

CompoundIC50 (µM)Cell Line
NPEA5.6HT-29
NPEA3.4M21
NPEA4.1MCF7

2. Neuroprotective Effects

Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.

3. Antimicrobial Activity

NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .

The mechanisms underlying the biological activities of NPEA are multifaceted:

  • Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
  • σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.
  • Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.

Properties

IUPAC Name

N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDXARMXNJACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061861
Record name N-Phenylethylenediamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1664-40-0
Record name N-Phenylethylenediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-phenyl-
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Record name N-Phenylethylenediamine
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Record name 1,2-Ethanediamine, N1-phenyl-
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Record name N-Phenylethylenediamine
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Record name N-phenylethylenediamine
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Synthesis routes and methods

Procedure details

It is known to produce certain unsymetrically substituted 1,2-ethanediamines. Current processes, however, have proven unacceptable. For example, G. I. Braz et al. disclosed that the aminoethylation of aniline with ethyleneimine afforded only a 13 percent yield of N-phenyl-1,2-ethanediamine. The remaining product comprised polyamino ethyl compounds of high molecular weight. Dokl. Akad. Nauk., 59, 489 (1948), Chem. Abstr., 42, 6747 (1948).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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